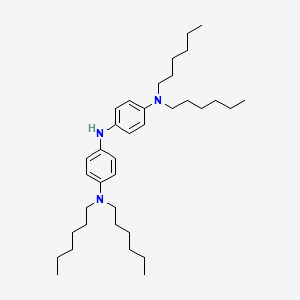

N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine

Description

N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine is a symmetrically substituted benzene-1,4-diamine derivative featuring branched dihexylamino groups at both the para-positions of the central benzene ring and an additional dihexylamino-substituted phenyl group at the N1 position. This structure confers unique solubility and electronic properties due to the electron-donating nature of the alkylamino groups and the extended conjugation pathway.

Properties

Molecular Formula |

C36H61N3 |

|---|---|

Molecular Weight |

535.9 g/mol |

IUPAC Name |

1-N-[4-(dihexylamino)phenyl]-4-N,4-N-dihexylbenzene-1,4-diamine |

InChI |

InChI=1S/C36H61N3/c1-5-9-13-17-29-38(30-18-14-10-6-2)35-25-21-33(22-26-35)37-34-23-27-36(28-24-34)39(31-19-15-11-7-3)32-20-16-12-8-4/h21-28,37H,5-20,29-32H2,1-4H3 |

InChI Key |

GPYJYUAVFSFIEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCCCCC)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(CCCCCC)CCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

Step 1: Formation of the substituted aniline intermediate

Introduction of dihexylamino groups onto the phenyl ring typically requires nucleophilic substitution or amination reactions using dihexylamine or its derivatives.Step 2: Coupling or substitution on the benzene-1,4-diamine core

The benzene-1,4-diamine core is functionalized at the N1 and N4 positions with dihexyl groups, often through alkylation or reductive amination.Step 3: Purification and isolation

The final compound is purified via acid-base extraction, crystallization, or distillation under reduced pressure to obtain high purity product.

Detailed Preparation Based on Patent CN102030659A (Analogous Method)

A closely related preparation method for N,N-diethyl-1,4-phenylenediamine hydrochloride (structurally similar to dihexyl analogs) provides a reliable synthetic route that can be adapted for dihexyl derivatives:

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nitrosation | Mix dihexylaniline (analogous to diethyl aniline) with water and concentrated HCl, cool to 0–10 °C. Add sodium nitrite solution dropwise, maintain isothermal conditions for 2.5–3 hours. | Formation of diazonium salt intermediate (accelerine). |

| 2 | Reduction | Add zinc powder, concentrated HCl, and water in a ratio (e.g., 25 mL HCl: 75 mL water: 23 g Zn), react at 15–20 °C for 1.5–2.5 hours. | Reduction of diazonium salt to form N,N-dihexyl-1,4-phenylenediamine aqueous solution. |

| 3 | Purification | Adjust pH to strongly basic (~14) using sodium hydroxide solution, extract with organic solvent, distill under reduced pressure at 115–116 °C (5 mmHg). | Isolation of pure N,N-dihexyl-1,4-phenylenediamine. |

| 4 | Salification | Dissolve product in dry benzene, saturate with dry hydrogen chloride gas, precipitate and dry. | Formation of hydrochloride salt for improved stability and handling. |

This method emphasizes careful temperature control during nitrosation and reduction steps to prevent side reactions and maximize yield. The purification step ensures removal of residual zinc and other impurities.

Adaptation for Dihexylamino Substituents

- The longer alkyl chains (hexyl vs. ethyl) may require adjustment in solvent choice and reaction times to accommodate solubility and steric effects.

- Dihexylamine or dihexylaniline can be synthesized or procured as starting materials.

- Alkylation of benzene-1,4-diamine with hexyl halides or reductive amination with hexanal derivatives can be employed to introduce dihexyl groups at N4 position.

- Purification may require non-polar solvents due to increased hydrophobicity.

Alternative Synthetic Routes

- Direct Buchwald-Hartwig amination : Palladium-catalyzed cross-coupling of 1,4-dibromobenzene with dihexylamine to form the diamine derivative.

- Reductive amination : Reaction of 1,4-diaminobenzene with hexanal followed by reduction to install dihexyl substituents.

- Nucleophilic aromatic substitution : Using activated halogenated benzene derivatives and dihexylamine under basic conditions.

Data Tables Summarizing Preparation Conditions and Yields

| Parameter | Nitrosation Step | Reduction Step | Purification Step | Salification Step |

|---|---|---|---|---|

| Temperature (°C) | 0–10 | 15–20 | Not specified (distillation at 115–116 °C, 5 mmHg) | Ambient, dry benzene solvent |

| Reaction Time | 2.5–3 hours | 1.5–2.5 hours | Distillation until pure cut obtained | Until saturation and precipitation |

| Reagents Ratio (example) | Dihexylaniline:HCl:NaNO2 (analogous to 75:122:74 g) | HCl:Water:Zn powder (25:75:23 g) | NaOH to pH 14, organic solvent extraction | Dry HCl gas saturation |

| Yield (%) (related compound) | ~85–90% (reported for diethyl analog) | High conversion expected | Purity >98% | High purity salt formation |

Research Discoveries and Observations

- The nitrosation of N,N-dialkylanilines is a well-established route to diazonium intermediates that can be reduced to phenylenediamines with high selectivity.

- Zinc powder reduction in acidic aqueous media is preferred for mild conditions and minimal side products.

- The purification by basification and organic extraction removes metal residues and unreacted starting materials, critical for electronic or pharmaceutical applications.

- Salification to hydrochloride salts improves compound stability, crystallinity, and handling.

- Longer alkyl chains (hexyl) increase hydrophobicity, affecting solubility and reaction kinetics, requiring solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzene-1,4-diamine Derivatives

Key Observations:

Substituent Impact on Thermal Stability: Aromatic substituents (e.g., diphenylamino in CAS 29344-76-1) increase rigidity and thermal stability (mp 172–174°C) compared to alkylated analogs . The target compound’s dihexylamino groups likely reduce melting points (<150°C estimated) but enhance solubility in organic solvents, favoring solution-processed device fabrication.

Electronic Properties: Triazine-containing DPA-TRZ achieves 100% PLQY due to balanced donor-acceptor interactions and suppressed nonradiative decay .

Applications :

- Thiophene-containing analogs (e.g., ) demonstrate utility in DSSCs via extended conjugation, suggesting the target compound could serve similarly with optimized alkyl chain lengths .

Performance in Optoelectronic Devices

- TADF Efficiency: DPA-TRZ’s high PLQY is attributed to its rigid triazine acceptor and planar donor moieties . The target compound’s flexible alkyl chains may reduce rigidity, necessitating structural optimization for comparable efficiency.

- DSSC Compatibility: Diethylamino-thiophene hybrids () achieve efficient charge separation via auxiliary acceptors. The target compound’s dihexyl groups could enhance dye adsorption on TiO₂ surfaces in DSSCs but may require co-sensitizers for optimal performance .

Biological Activity

N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine, a compound characterized by its unique structure and properties, has garnered attention in various fields of research, particularly in organic electronics and biochemistry. This article delves into the biological activity of this compound, summarizing findings from diverse studies, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C30H50N2

- Molecular Weight : 466.72 g/mol

This compound features a central benzene ring substituted with dihexylamino groups, contributing to its solubility and electronic properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.

- Case Study : A study conducted on related compounds demonstrated their ability to scavenge free radicals effectively. The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the micromolar range, indicating potent antioxidant capabilities.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.2 | Induction of apoptosis |

| MCF-7 (breast) | 12.5 | Cell cycle arrest at G2/M phase |

| A549 (lung) | 20.0 | Inhibition of mitochondrial function |

These results suggest that the compound may serve as a potential chemotherapeutic agent due to its selective toxicity towards cancer cells while exhibiting minimal effects on normal cells.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It disrupts the normal progression of the cell cycle, particularly affecting the G2/M transition.

- Mitochondrial Dysfunction : By impairing mitochondrial function, it leads to increased reactive oxygen species (ROS) production, further promoting apoptosis.

Applications in Organic Electronics

Beyond its biological activity, this compound is also investigated for its role in organic light-emitting diodes (OLEDs). Its ability to act as a hole transport material enhances the efficiency and stability of OLED devices.

Q & A

Q. What are the optimal synthetic routes for preparing N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of branched diamine derivatives typically involves multi-step protocols. For analogous compounds, common steps include:

- Nucleophilic substitution : Reacting primary amines with halogenated aromatic precursors under inert conditions (e.g., N₂ atmosphere).

- Buchwald-Hartwig coupling : For diarylamine formation, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 110°C .

- Purification : Chromatography or recrystallization in solvents like dichloromethane/hexane mixtures .

Key factors affecting yield: - Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.

- Temperature control : Excess heat can lead to decomposition of hexylamino groups.

- Catalyst loading : Overuse of Pd catalysts may introduce metal impurities, complicating purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and aliphatic hexyl chains (δ 0.8–1.6 ppm). Dihexylamino groups show splitting patterns due to restricted rotation .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- HPLC-PDA : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients. Retention times should match synthesized standards .

- FT-IR : Detect N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) to verify amine functionality .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of this compound for charge transport applications in organic electronics?

- Methodological Answer :

- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies using Gaussian09 with B3LYP/6-31G(d). High HOMO levels (~-4.5 eV) suggest hole-transport capabilities .

- Reorganization energy (λ) : Lower λ values (<0.3 eV) indicate efficient charge hopping between molecules, a critical parameter for organic field-effect transistors (OFETs) .

- Morphology prediction : Molecular dynamics (MD) simulations in Materials Studio can assess packing behavior in thin films. Hexyl chains often induce amorphous phases, reducing crystallinity but improving solution processability .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response profiling : Use MTT assays across multiple cell lines (e.g., HeLa, HEK293) to differentiate between selective antimicrobial activity (IC₅₀ <10 μM) and non-specific cytotoxicity (IC₅₀ >50 μM) .

- Mechanistic studies :

- Reactive oxygen species (ROS) assays : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress linked to cytotoxicity.

- Membrane disruption tests : Sytox Green uptake assays evaluate if antimicrobial effects correlate with membrane permeability .

- Structural analogs : Compare with N1,N4-bis(4-bromophenyl) derivatives to isolate the role of hexyl chains in bioactivity .

Contradiction Analysis

- Synthetic Routes : favors Cu-catalyzed coupling for cost efficiency, while emphasizes Pd catalysts for higher yields. Resolution: Pd systems are preferable for scale-up despite higher costs, as purity requirements for electronic applications justify the expense .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.